molecular formula C6H12N4O B13421084 Methenamine N-Oxide

Methenamine N-Oxide

Cat. No.: B13421084
M. Wt: 156.19 g/mol
InChI Key: FMVVLOYXHPUNFC-UHFFFAOYSA-N
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Description

Methenamine N-Oxide, also known as hexamethylenetetramine N-oxide, is a heterocyclic organic compound. It is derived from methenamine, a compound with a cage-like structure similar to adamantane. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methenamine N-Oxide can be synthesized through the oxidation of methenamine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically occurs in an aqueous medium under mild conditions. Another method involves the use of peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (m-CPBA), which can also oxidize methenamine to its N-oxide form .

Industrial Production Methods

Industrial production of this compound often involves the continuous oxidation of methenamine using hydrogen peroxide in a packed-bed microreactor. This method is efficient and environmentally friendly, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methenamine N-Oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form other nitrogen-containing compounds.

    Reduction: It can be reduced back to methenamine under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids (e.g., m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of nitrones and other nitrogen oxides.

    Reduction: Regeneration of methenamine.

    Substitution: Formation of substituted methenamine derivatives.

Scientific Research Applications

Mechanism of Action

Methenamine N-Oxide exerts its effects primarily through the release of formaldehyde in acidic conditions. When hydrolyzed, it produces formaldehyde and ammonia, with formaldehyde acting as a nonspecific bactericidal agent. This mechanism is particularly effective in the urinary tract, where the acidic environment facilitates the hydrolysis of this compound .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-oxido-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2

InChI Key

FMVVLOYXHPUNFC-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)[O-]

Origin of Product

United States

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